

Unveiling the Structural Nuances of Nitrosobenzene and Its Derivatives: A Crystallographic Comparison

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Compound of Interest					
Compound Name:	2-Nitrosoaniline				
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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for predicting their behavior and designing new functionalities. This guide provides a comparative analysis of the crystal structures of nitrosobenzene and a selection of its derivatives, offering insights into the electronic and steric effects of substituents on their molecular geometry. The information presented is supported by experimental data from X-ray crystallographic studies.

Nitrosobenzene and its derivatives are a class of organic compounds characterized by the presence of a nitroso (-N=O) group attached to a benzene ring. These molecules are known to exist in a monomer-dimer equilibrium in solution and in the solid state. X-ray crystallography provides definitive evidence of their solid-state structures, revealing crucial details about bond lengths, bond angles, and intermolecular interactions that govern their packing in the crystal lattice.

Comparative Analysis of Key Structural Parameters

The introduction of substituents onto the benzene ring of nitrosobenzene can significantly influence the geometry of the nitroso group and the overall molecular conformation. Below is a summary of key crystallographic data for nitrosobenzene and some of its para-substituted derivatives. These derivatives were chosen to represent the effects of both electron-donating and electron-withdrawing groups.



Compound	C-N Bond Length (Å)	N=O Bond Length (Å)	C-N=O Bond Angle (°)	O-N-C-C Torsion Angle (°)	CSD Refcode
Nitrosobenze ne (dimer)	1.48 - 1.49	1.25 - 1.27	114 - 115	~180 (trans)	INVALID- LINK
4- Chloronitroso benzene	1.47	1.22	116.5	178.6	INVALID- LINK
4- Nitronitrosob enzene	1.47	1.22	115.8	179.2	INVALID- LINK
4- Nitrosoaniline	1.37	1.25	115.1	-179.5	INVALID- LINK
p-Nitroso- N,N- dimethylanilin e	1.36	1.26	115.3	179.8	INVALID- LINK

Note: The data for nitrosobenzene corresponds to its dimeric form (azoxydianiline), which is the commonly observed solid-state structure. The derivatives listed are presented in their monomeric form as found in the crystal lattice.

The data reveals that the C-N bond length is notably shorter in derivatives with strong electron-donating groups like the amino and dimethylamino groups, suggesting a greater degree of double bond character due to resonance. The N=O bond lengths and C-N=O bond angles show less dramatic but still discernible variations. The torsion angle, which describes the planarity of the nitroso group with respect to the benzene ring, is consistently close to 180°, indicating a largely planar conformation in all the studied compounds.

Experimental Protocols

The following sections outline the general procedures for the synthesis, crystallization, and X-ray crystallographic analysis of nitrosobenzene derivatives.



General Synthesis of 4-Substituted Nitrosobenzenes

A common method for the synthesis of 4-substituted nitrosobenzenes involves the oxidation of the corresponding 4-substituted anilines.

Example: Synthesis of p-Nitroso-N,N-dimethylaniline[1][2]

- Dissolve N,N-dimethylaniline in concentrated hydrochloric acid.
- Cool the solution in an ice bath to below 0°C.
- Slowly add a solution of sodium nitrite in water while maintaining the temperature below 10°C.
- The hydrochloride salt of p-nitroso-N,N-dimethylaniline precipitates as yellow needles.
- Filter the precipitate, wash with dilute hydrochloric acid, and dry.
- To obtain the free base, treat the hydrochloride salt with a stoichiometric amount of sodium hydroxide solution.
- The resulting green solid is the free base of p-nitroso-N,N-dimethylaniline.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A variety of techniques can be employed, with slow evaporation being a common and effective method for small organic molecules.

Example: Crystallization of p-Nitroso-N,N-dimethylaniline[1]

- Dissolve the crude p-nitroso-N,N-dimethylaniline free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol, at an elevated temperature.
- Allow the solution to cool slowly to room temperature.
- For further purification and better crystal growth, the solution can be treated with activated charcoal to remove colored impurities, followed by hot filtration.



- Allow the filtered solution to stand undisturbed at room temperature for slow evaporation of the solvent.
- Lustrous, dark green, platy crystals of p-nitroso-N,N-dimethylaniline should form over time.

Single Crystal X-ray Diffraction Analysis

The following is a generalized workflow for the determination of a crystal structure using a single-crystal X-ray diffractometer.

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
- Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. This initial model is then refined to achieve the best possible agreement with the experimental data.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Workflow of a typical single-crystal X-ray crystallography experiment.

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